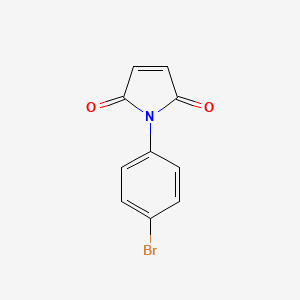N-(4-Bromophenyl)maleimide
CAS No.: 13380-67-1
Cat. No.: VC1634833
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13380-67-1 |
|---|---|
| Molecular Formula | C10H6BrNO2 |
| Molecular Weight | 252.06 g/mol |
| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H |
| Standard InChI Key | FECSFBYOMHWJQG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br |
Introduction
Chemical Identity and Structure
N-(4-Bromophenyl)maleimide is a maleimide derivative characterized by a bromophenyl group attached to the nitrogen of the maleimide ring. This structure combines the reactivity of the maleimide group with the functionality of a bromine-substituted aromatic ring.
Basic Identification Data
| Parameter | Information |
|---|---|
| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione |
| Common Name | N-(4-Bromophenyl)maleimide |
| CAS Registry Number | 13380-67-1 |
| Molecular Formula | C10H6BrNO2 |
| Molecular Weight | 252.067 g/mol |
| SMILES Notation | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br |
| InChI Key | FECSFBYOMHWJQG-UHFFFAOYSA-N |
Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs:
-
N-BPM
-
1-(4-Bromophenyl)maleimide
-
N-(p-Bromophenyl)maleimide
-
1-(4-bromophenyl)-1H-pyrrole-2,5-dione
Physical and Chemical Properties
N-(4-Bromophenyl)maleimide possesses distinctive physical and chemical characteristics that are important for its applications and handling considerations.
Physical Properties
Chemical Properties
| Property | Value | Source |
|---|---|---|
| pKa | -1.67±0.20 (Predicted) | |
| Solubility | Soluble in organic solvents like DMF, THF | |
| Reactivity | Electrophilic at maleimide double bond | |
| Functional Groups | Imide, olefinic bond, halogen |
Spectroscopic Characteristics
Spectroscopic data provide valuable information for structure confirmation and purity assessment of N-(4-Bromophenyl)maleimide.
Computational Studies
Computational analyses using density functional theory (DFT) methods have been employed to investigate the structural and electronic properties of N-(4-Bromophenyl)maleimide:
-
DFT/B3LYP calculations with 6-311++G(d,p) basis set have been used to optimize the geometry of the molecule
-
Vibrational frequencies calculated theoretically show good agreement with experimental data
-
HOMO-LUMO energy gap analysis indicates relatively high reactivity
Synthesis Methods
Several synthetic routes to N-(4-Bromophenyl)maleimide have been reported in the literature, with variations in reaction conditions and yields.
Classical Synthesis
The most common synthetic approach involves a two-step reaction:
-
Reaction of 4-bromoaniline with maleic anhydride in diethyl ether to form the intermediate N-(4-bromophenyl)maleanilic acid
-
Cyclization of this intermediate using acetic anhydride in the presence of sodium acetate to yield N-(4-Bromophenyl)maleimide
This method typically provides yields of 70-75% .
Applications
N-(4-Bromophenyl)maleimide finds diverse applications across multiple fields of chemistry and materials science.
Polymer Chemistry
The compound has been extensively used in polymer science:
-
As a monomer in copolymerization reactions with various acrylates and vinyl compounds
-
For the functionalization of polymer surfaces via the reactive maleimide group
-
In the preparation of thermally stable copolymers and terpolymers
Bioconjugation Chemistry
The maleimide group's reactivity toward thiols makes N-(4-Bromophenyl)maleimide valuable in bioconjugation applications:
-
Functionalization of hydroxyethyl cellulose to create polymers with improved mucoadhesive properties
-
Potential applications in drug delivery systems through covalent attachment to carrier molecules
Structural and Conformational Studies
The compound has been used as a model system for investigating molecular structure and conformation:
-
Studies using ¹⁵N-labeled N-(4-bromophenyl)maleimide have provided insights into nitrogen inversion processes
-
NMR spectroscopy of liquid crystalline solutions has been employed to determine the preferred conformation of the molecule
GHS Classification
| Supplier | Purity | Package Sizes | Source |
|---|---|---|---|
| Thermo Scientific | 98% | 1g, 5g, 25g | |
| Sigma-Aldrich | 98% | Various | |
| Apollo Scientific | ≥98% | Various |
Research Findings and Current Developments
Structural Studies
Recent investigations into the structure and conformation of N-(4-bromophenyl)[¹⁵N]maleimide using ¹H NMR spectroscopy have provided insights into the molecular geometry:
-
Earlier assumptions about coplanar CN bonds have been challenged
-
Evidence suggests that inversion about nitrogen takes place, although the minimum energy configuration remains under investigation
Computational Analyses
Computational studies comparing N-(4-bromophenyl)maleanilic acid and N-(4-bromophenyl)maleimide have revealed:
-
Fundamental vibrational frequencies calculated theoretically align well with experimental data
-
HOMO-LUMO energy gap analysis indicates higher reactivity for N-(4-bromophenyl)maleimide compared to its precursor maleanilic acid
-
Thermodynamic properties including zero-point energy, entropy, and heat capacity have been determined
Applications in Enzyme Inhibition
N-(4-Bromophenyl)maleimide has been investigated as part of structure-activity relationship studies for enzyme inhibition:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume